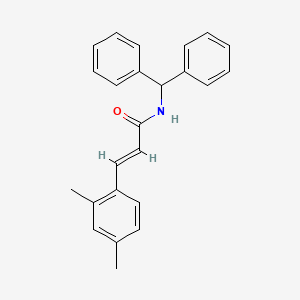

(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO/c1-18-13-14-20(19(2)17-18)15-16-23(26)25-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-17,24H,1-2H3,(H,25,26)/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNONRCPJNQMOF-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide typically involves the following steps:

Formation of the Amide Bond: The initial step involves the reaction of benzhydrylamine with 3-(2,4-dimethylphenyl)prop-2-enoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

Materials Science: It is explored for its potential use in the development of novel materials with unique properties.

Biological Research: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.

Industrial Applications: It is investigated for its potential use in various industrial processes, including the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

Benzhydryl vs. Benzyl Groups :

- The target compound’s benzhydryl group introduces significant steric bulk compared to the benzyl group in . This bulk may reduce solubility in polar solvents but enhance lipid membrane permeability, a critical factor for bioactive molecules.

In contrast, the 2,4-dimethylphenyl group in the target compound offers electron-donating methyl groups, possibly enhancing π-π stacking interactions in chemosensors .

Heterocyclic Modifications :

- The furan-chlorophenyl moiety in introduces a rigid heterocyclic ring, which may improve selectivity in chemosensor applications by facilitating specific molecular recognition events .

Biological Activity

(E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzhydryl group and a 2,4-dimethylphenyl moiety attached to a prop-2-enamide backbone. Its chemical formula is with a molecular weight of 278.39 g/mol. The structural features contribute to its stability and reactivity, making it a candidate for various biological applications.

The biological activity of (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may function as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways and biological responses. Notably, it has been suggested that the compound could influence processes such as signal transduction and gene expression.

Pharmacological Properties

Research indicates that (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide exhibits potential pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .

- Antimicrobial Activity : There are indications of antimicrobial effects against various pathogens, although specific mechanisms remain under investigation.

- Histone Deacetylase (HDAC) Inhibition : Similar compounds have demonstrated HDAC inhibitory activity, suggesting that (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide may also exhibit this property, which is significant for cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (E)-3-(benzylideneamino)-2-phenylthiazolidin-4-one | Thiazolidinone | Anticancer properties |

| N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide | Acridine | Antiviral activity |

| N-benzyl-3-(2,4-dimethylphenyl)acrylamide | Acrylamide | Antimicrobial properties |

This table illustrates how (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide stands out due to its specific combination of functional groups that confer distinct chemical and biological properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Studies : In vitro experiments have shown that (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide can inhibit the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves modulation of HDAC activity leading to altered gene expression profiles associated with apoptosis and cell cycle arrest .

- Antimicrobial Activity : A study reported that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

Q & A

Q. What synthetic strategies are recommended for preparing (E)-N-benzhydryl-3-(2,4-dimethylphenyl)prop-2-enamide, and how can reaction efficiency be optimized?

The synthesis typically involves acylation of a benzhydrylamine precursor with a 2,4-dimethylcinnamic acid derivative. Key steps include:

- Coupling reactions : Use carbodiimide-based reagents (e.g., DCC/DMAP) for amide bond formation under inert atmospheres to minimize hydrolysis .

- Stereochemical control : Maintain reaction temperatures below 40°C to favor the (E)-isomer, as higher temperatures may promote isomerization .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) effectively separates stereoisomers and byproducts .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?

- NMR spectroscopy : Analyze -NMR coupling constants (e.g., ) to confirm (E)-configuration. -NMR identifies carbonyl (160–170 ppm) and aromatic carbons .

- IR spectroscopy : Detect amide C=O stretching (~1650 cm) and N–H bending (~1550 cm) .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) to assess purity (>95%) and confirm molecular ion peaks .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) .

- Cellular cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Protein binding studies : Use surface plasmon resonance (SPR) to quantify interactions with target proteins like BSA or tubulin .

Q. How can researchers mitigate side reactions during the acylation step?

- Activation of carboxylic acids : Pre-activate 2,4-dimethylcinnamic acid with HOBt/EDCI to reduce racemization .

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis of the activated intermediate .

- Stoichiometric control : Limit reaction times (<6 hours) and use excess amine (1.2 equiv) to drive the reaction to completion .

Advanced Research Questions

Q. How can contradictions between NMR and X-ray crystallographic data be resolved during structural elucidation?

- Iterative refinement : Compare experimental -NMR chemical shifts with DFT-calculated values (e.g., using Gaussian09) to validate proposed conformers .

- Dynamic effects : Account for solution-phase conformational flexibility (e.g., rotameric states) that may differ from solid-state X-ray structures .

- Twinning analysis : For ambiguous X-ray data, employ SHELXL's TWIN/BASF commands to model twinning and refine occupancy ratios .

Q. What methodologies are employed in SHELX-based refinement for crystal structure determination?

- Data processing : Use SHELXC/D for data integration and scaling. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .

- Disorder modeling : For disordered benzhydryl groups, apply PART/SUMP instructions to partition occupancy and refine geometries .

- Validation : Check R (<0.05) and R-R gaps (<5%) to ensure model reliability .

Q. How do hydrogen bonding patterns influence crystal packing, and how can graph set analysis be applied?

- Graph set notation : Classify hydrogen bonds (e.g., for dimeric motifs) using Etter’s rules to identify supramolecular synthons .

- Packing energy calculations : Use Mercury CSD to compute lattice energies and correlate with thermal stability .

- Comparative analysis : Overlay packing diagrams of analogous enamide derivatives to identify conserved interactions .

Q. What computational approaches complement experimental data in predicting molecular conformation?

- Molecular docking : AutoDock Vina predicts binding modes with biological targets (e.g., kinase active sites) using flexible ligand sampling .

- MD simulations : GROMACS simulations (100 ns, NPT ensemble) reveal solution-phase conformational dynamics and stability .

- QM/MM calculations : Combine DFT (B3LYP/6-31G*) with molecular mechanics to model reaction pathways (e.g., isomerization barriers) .

Q. How can twinning or disorder challenges in X-ray diffraction be addressed for similar compounds?

- Twin law identification : Use PLATON’s TWINCHECK to detect twinning and determine appropriate matrices (e.g., two-fold rotation) .

- Disordered solvent modeling : Apply SQUEEZE/PLATON to remove electron density from unresolved solvent molecules .

- High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce ambiguity .

Q. What protocols validate the biological activity mechanism of this compound?

- SAR studies : Synthesize analogs with modified benzhydryl or dimethylphenyl groups to correlate structure with activity .

- Target identification : Use thermal shift assays (TSA) to screen for protein targets showing thermal stabilization upon ligand binding .

- Pathway analysis : RNA-seq or proteomics post-treatment identifies dysregulated pathways (e.g., apoptosis, autophagy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.